molecular formula C16H22BrNO3S B2760411 3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797692-56-8

3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

Cat. No. B2760411
CAS RN: 1797692-56-8
M. Wt: 388.32
InChI Key: JLHMGZJTPYXYDN-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one, also known as BRN-805, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of cathinones, which are synthetic substances that are structurally similar to amphetamines. In

Scientific Research Applications

Synthesis and Characterization

Azetidine derivatives, including compounds structurally similar to 3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one, are of significant interest due to their potential as bioactive molecules. For example, the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents showcase the importance of structural modification in azetidine chemistry to explore new therapeutic avenues. These compounds are synthesized through a series of reactions starting from basic precursors, leading to azetidine derivatives with promising antimicrobial properties. This process involves elemental analysis, IR, 1H NMR, and Mass spectral analysis to ensure the correct structure and purity of the synthesized compounds (Doraswamy & Ramana, 2013).

Antimicrobial Activity

Another area of application for azetidine derivatives is in the development of novel antimicrobial agents. The synthesis of novel azetidinones and their evaluation for antimicrobial activity highlight the potential of these compounds in combating bacterial and fungal infections. Such research underscores the versatility of azetidinones in generating new therapeutic options against microbial pathogens, indicating the broader implications of azetidine chemistry in medicinal research (Prajapati & Thakur, 2014).

Drug Discovery and Development

In drug discovery, the manipulation of azetidine cores to generate bioactive molecules is a promising strategy. For instance, the design and synthesis of novel N-substituted-3-chloro-2-azetidinone derivatives as potential anticonvulsant agents represent a significant step toward the development of new medications for neurological disorders. These compounds are characterized by rigorous spectral and elemental analysis, highlighting the importance of azetidinones in the search for more effective and safer therapeutic agents (Hasan et al., 2011).

properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3S/c1-12(2)11-22(20,21)14-9-18(10-14)16(19)8-7-13-5-3-4-6-15(13)17/h3-6,12,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHMGZJTPYXYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

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